
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane is a unique organosilicon compound characterized by the presence of silicon atoms bonded to aromatic rings
準備方法
The synthesis of 1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane typically involves the reaction of dichlorodiphenylsilane with sodium to form the desired product. This reaction is carried out under controlled conditions to ensure the formation of the correct isomer. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: This compound can undergo substitution reactions where one or more of the aromatic hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials.
Biology: Research is ongoing to explore its potential as a biocompatible material for medical applications, such as drug delivery systems.
Medicine: Its potential use in developing new pharmaceuticals is being investigated, particularly in the area of silicon-based drugs.
Industry: This compound is used in the production of advanced materials, including semiconductors and optoelectronic devices, due to its unique electronic properties.
作用機序
The mechanism by which 1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various biological molecules, influencing their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context.
類似化合物との比較
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane can be compared to other oligosilanes, such as:
1,1,2,2-Tetrakis(trimethylsilyl)disilane: This compound has a similar structure but different substituents, leading to variations in chemical reactivity and applications.
1,1,3,3-Tetrakis(trimethylsilyl)cyclohexasilane: Another related compound with a cyclic structure, which affects its physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of silicon and aromatic groups, which imparts distinct electronic and steric characteristics.
特性
CAS番号 |
170473-76-4 |
|---|---|
分子式 |
C30H32Si2 |
分子量 |
448.7 g/mol |
IUPAC名 |
1,1,3,3-tetrakis(4-methylphenyl)-1,3-disiletane |
InChI |
InChI=1S/C30H32Si2/c1-23-5-13-27(14-6-23)31(28-15-7-24(2)8-16-28)21-32(22-31,29-17-9-25(3)10-18-29)30-19-11-26(4)12-20-30/h5-20H,21-22H2,1-4H3 |
InChIキー |
WGEDXFRCCKSZPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Si]2(C[Si](C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


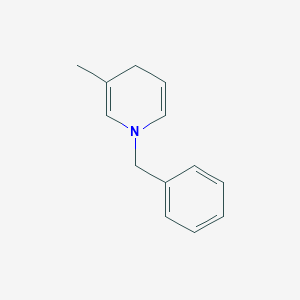
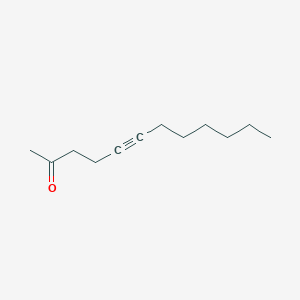
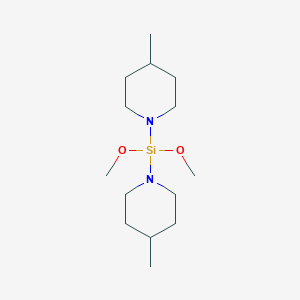
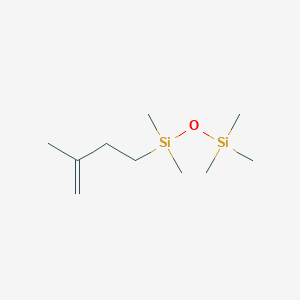
silane](/img/structure/B14265414.png)
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
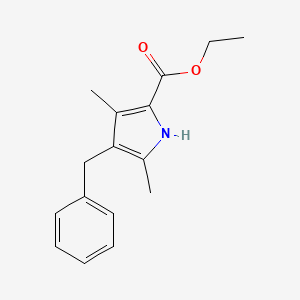
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)


![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
